methyl 4-[(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)amino]-4-oxobutanoate
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Description
This compound is a derivative of indazole, which is a type of heterocyclic aromatic organic compound. The indazole ring system is present in many important synthetic drug molecules and has been found to bind with high affinity to multiple receptors, making it useful in developing new therapeutic agents .
Synthesis Analysis
The synthesis of indazole derivatives is a topic of interest among researchers due to their diverse biological activities. Various methods have been developed for the synthesis of indazole derivatives, often involving the reaction of hydrazines with 1,2-diketones or similar precursors .Mechanism of Action
The mechanism of action of this compound would depend on its specific biological targets. Many indazole derivatives are known to have biological activity, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Future Directions
Given the diverse biological activities of indazole derivatives, this compound could be a potential candidate for further study in drug discovery and development . Future research could involve testing its biological activity against various targets, studying its pharmacokinetics and metabolism, and optimizing its structure for improved potency and selectivity.
Properties
IUPAC Name |
methyl 4-[(6,6-dimethyl-1-phenyl-5,7-dihydro-4H-indazol-4-yl)amino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-20(2)11-16(22-18(24)9-10-19(25)26-3)15-13-21-23(17(15)12-20)14-7-5-4-6-8-14/h4-8,13,16H,9-12H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMKOJQDPHZLBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(C1)N(N=C2)C3=CC=CC=C3)NC(=O)CCC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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